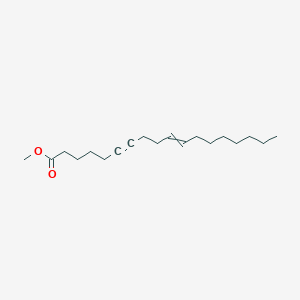

Methyl octadec-10-en-6-ynoate

CAS No.: 62203-94-5

Cat. No.: VC19495498

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62203-94-5 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | methyl octadec-10-en-6-ynoate |

| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3 |

| Standard InChI Key | PPSIAGRWNQOBKF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC=CCCC#CCCCCC(=O)OC |

Introduction

Structural Identity and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl octadec-9-en-6-ynoate, reflects its precise structural configuration:

-

An 18-carbon chain (octadec) with a double bond between carbons 9 and 10 (cis configuration) and a triple bond between carbons 6 and 7 .

-

A methyl ester group at the terminal carboxyl position.

The SMILES notation (CCCCCCCCC=CCC#CCCCCC(=O)OC) confirms this arrangement, while the InChIKey (JIPJVVIZTGWVIV-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Stereochemical Considerations

The double bond’s cis geometry introduces steric constraints that influence molecular packing and reactivity. The triple bond’s linearity creates rigidification in the central region of the carbon chain, affecting conformational flexibility .

Synthesis and Derivatization Pathways

Secondary Transformations

-

Sodium borohydride reduction of keto derivatives (e.g., methyl 5(6)-oxooctadec-cis-10-enoate) generates diastereomeric hydroxy esters .

-

Subsequent mercuric acetate treatment of hydroxy esters yields cyclic ethers (e.g., methyl 6,10-epoxyoctadecanoate) .

Physicochemical Properties

Molecular Parameters

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₃₂O₂ |

| Molecular weight | 292.50 g/mol |

| Topological polar surface area | 26.30 Ų |

| XLogP | 6.70 |

| Rotatable bonds | 12 |

The high XLogP value indicates strong lipophilicity, consistent with its classification as a fatty acid derivative.

Spectroscopic Signatures

-

IR: Strong absorption at 1740 cm⁻¹ (ester carbonyl), 1650 cm⁻¹ (C=C), and 2200 cm⁻¹ (C≡C) .

-

NMR: Characteristic signals at δ 5.3 ppm (cis-alkene protons) and δ 2.1–2.3 ppm (protons adjacent to triple bond) .

ADMET Profiling

Absorption and Distribution

| Parameter | Prediction | Probability |

|---|---|---|

| Human intestinal absorption | High | 99.51% |

| Blood-brain barrier permeation | High | 95.00% |

| Plasma protein binding | Predominantly | 65.80% |

The compound’s lipophilicity facilitates membrane penetration but may limit aqueous solubility.

Metabolic and Toxicological Risks

| Enzyme/Process | Inhibition Risk | Probability |

|---|---|---|

| CYP3A4 substrate | Moderate | 50.81% |

| BSEP inhibition | Likely | 60.53% |

| OATP1B1 inhibition | Probable | 79.58% |

These predictions suggest potential drug-drug interaction liabilities via hepatic transporters and cytochrome P450 enzymes.

Biological Implications

Membrane Interactions

The compound’s amphipathic nature enables integration into lipid bilayers, potentially modulating membrane fluidity. Its triple bond may confer rigidity to phospholipid domains, analogous to sphingolipids .

Synthetic Utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume